![molecular formula C16H16BrN3O2 B235362 N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to be effective in the treatment of various types of cancer. BMN-673 has gained significant attention in the scientific community due to its potential as a cancer therapy.
Mechanism of Action
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide leads to the accumulation of DNA damage, which can be lethal to cancer cells. BMN-673 is a potent and selective inhibitor of N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, which makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects
BMN-673 has been shown to have a significant impact on cancer cells. It induces DNA damage and cell death in cancer cells, while having minimal effects on normal cells. BMN-673 has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
BMN-673 is a potent and selective N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide inhibitor, which makes it an attractive candidate for cancer therapy. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, BMN-673 has some limitations for lab experiments. It is a synthetic compound that can be difficult and expensive to synthesize. Additionally, its potency and selectivity may vary depending on the cell line and experimental conditions used.
Future Directions
There are several potential future directions for the development of BMN-673. One area of research is the optimization of BMN-673 for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of biomarkers to predict response to BMN-673. Additionally, there is ongoing research to identify other targets for N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide inhibitors, which could lead to the development of new and more effective cancer therapies.
Synthesis Methods
BMN-673 is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with nicotinic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure BMN-673.
Scientific Research Applications
BMN-673 has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 works by inhibiting N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, which leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes BMN-673 particularly effective in cancers with defects in DNA repair pathways, such as BRCA-mutated tumors.
properties
Product Name |
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide |
|---|---|
Molecular Formula |
C16H16BrN3O2 |
Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-10-13(19-16(21)12-2-1-5-18-11-12)3-4-15(14)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) |
InChI Key |
XKAJPWZOWCTNJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Br |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



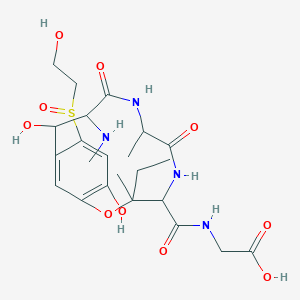
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
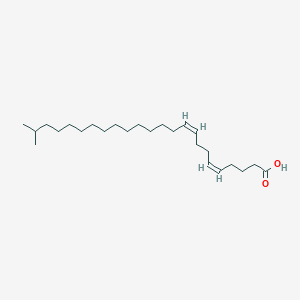
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)
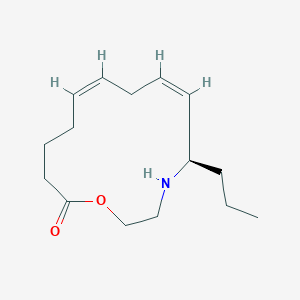
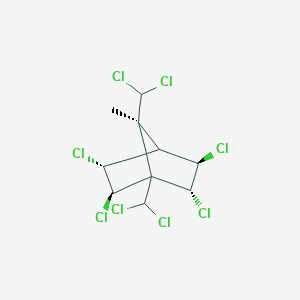
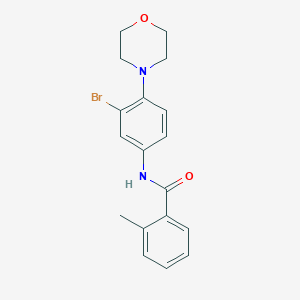
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
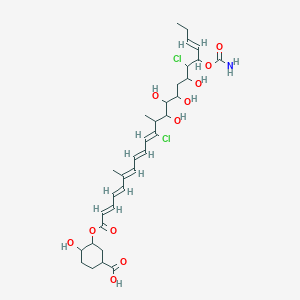
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)